molecular formula C7H9FN2 B13487646 6-fluoro-N,4-dimethylpyridin-3-amine

6-fluoro-N,4-dimethylpyridin-3-amine

Cat. No.: B13487646
M. Wt: 140.16 g/mol
InChI Key: AFJAKWJSYXCYPW-UHFFFAOYSA-N
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Description

6-fluoro-N,4-dimethylpyridin-3-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the nitrogen and 4th position of the pyridine ring. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N,4-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with a fluorinating agent like Bu4N+F− in DMF at 20°C can yield 2-fluoro-3-bromopyridine . Another method involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with F2/N2 in the presence of a strong acid .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,4-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

6-fluoro-N,4-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-fluoro-N,4-dimethylpyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

6-fluoro-N,4-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9FN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3

InChI Key

AFJAKWJSYXCYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC)F

Origin of Product

United States

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